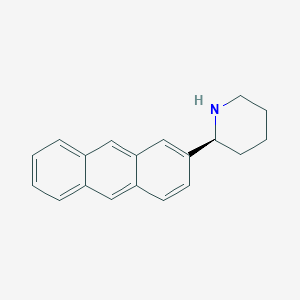
(2S)-2-(2-Anthryl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Anthryl)piperidine is a chiral compound featuring a piperidine ring substituted with an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Anthryl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and anthracene derivatives.
Reaction Conditions: The anthracene derivative is reacted with the piperidine under specific conditions, often involving a catalyst and a solvent such as dichloromethane or toluene.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Anthryl)piperidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a fluorescent probe due to the anthracene moiety.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Anthryl)piperidine would depend on its specific application. For example:
Fluorescent Probe: The anthracene moiety can interact with specific biomolecules, leading to fluorescence changes.
Pharmacological Agent: The compound may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Naphthyl)piperidine: Similar structure but with a naphthalene moiety instead of anthracene.
(2S)-2-(2-Phenyl)piperidine: Similar structure but with a phenyl moiety instead of anthracene.
Uniqueness
(2S)-2-(2-Anthryl)piperidine is unique due to the presence of the anthracene moiety, which imparts specific photophysical properties and potential biological activities not found in its analogs.
Properties
Molecular Formula |
C19H19N |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
(2S)-2-anthracen-2-ylpiperidine |
InChI |
InChI=1S/C19H19N/c1-2-6-15-12-18-13-17(19-7-3-4-10-20-19)9-8-16(18)11-14(15)5-1/h1-2,5-6,8-9,11-13,19-20H,3-4,7,10H2/t19-/m0/s1 |
InChI Key |
YTCPGUFQMDCBNO-IBGZPJMESA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Canonical SMILES |
C1CCNC(C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















